Cas no 481-82-3 (1-amino(phenyl)methylnaphthalen-2-ol)

1-amino(phenyl)methylnaphthalen-2-ol structure
481-82-3 structure
Product Name:1-amino(phenyl)methylnaphthalen-2-ol
CAS No:481-82-3
MF:C17H15NO
MW:249.307104349136
MDL:MFCD00663201
CID:331852
PubChem ID:235836
Update Time:2025-04-19

1-amino(phenyl)methylnaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenol,1-(aminophenylmethyl)-
    • 1-(aminophenylmethyl)-2-Naphthalenol
    • 1-[AMINO(PHENYL)METHYL]-2-NAPHTHOL HYDROCHLORIDE
    • 1-[amino(phenyl)methyl]naphthalen-2-ol
    • 1-(amino-phenyl-methyl)-naphthalen-2-ol
    • 1-[amino(phenyl)methyl]-2-naphthol
    • Betti base [MI]
    • Betti base,(+/-)
    • Betti's base
    • 1-amino(phenyl)methylnaphthalen-2-ol
    • NSC37611
    • AKOS016042969
    • CBDivE_004519
    • (+/-)-1-(alpha-Aminobenzyl)-2-naphthol
    • 1-(.ALPHA.-AMINOBENZYL)-2-NAPHTHOL
    • UNII-2039DR82JB
    • 2-HYDROXY-.ALPHA.-PHENYL-1-NAPHTHALENEMETHANAMINE
    • MixCom1_000276
    • C90623
    • NSC-37611
    • 1-(Amino(phenyl)methyl)-2-naphthalenol
    • 2-Hydroxy-alpha-phenyl-1-naphthalenemethanamine
    • FT-0605234
    • (+/-)-1-(.ALPHA.-AMINOBENZYL)-2-NAPHTHOL
    • 2-Naphthalenol, 1-(aminophenylmethyl)-
    • Maybridge1_000144
    • SCHEMBL7566298
    • FT-0605027
    • 481-82-3
    • AB20932
    • 1-(a-aminobenzyl)-2-naphthol
    • 1-(alpha-Aminobenzyl)-2-naphthol
    • Betti base, (+/-)-
    • DI-TERT-BUTYLPHENYLPHOSPHONIUMTETRAFLUOROBORATE
    • MFCD00663201
    • 1-(amino(phenyl)methyl)naphthalen-2-ol
    • BETTI BASE
    • Oprea1_224411
    • 1-alpha-aminobenzyl-2-naphthol
    • Q27253405
    • 2039DR82JB
    • AKOS000280047
    • AB20933
    • bettie
    • EN300-35527
    • MDL: MFCD00663201
    • Inchi: 1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2
    • InChI Key: PZMIGEOOGFFCNT-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C=CC=CC=2C=1C(C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 249.11500
  • Monoisotopic Mass: 285.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.211
  • Boiling Point: 451.1°Cat760mmHg
  • Flash Point: 226.6°C
  • Refractive Index: 1.691
  • PSA: 46.25000
  • LogP: 4.29380

1-amino(phenyl)methylnaphthalen-2-ol Pricemore >>

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